molecular formula C7H11ClF3N B15300773 Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B15300773
M. Wt: 201.62 g/mol
InChI Key: DFTJEMWXZVBBEO-GEMLJDPKSA-N
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Description

Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[320]heptane hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for developing new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may have potential therapeutic applications in treating various diseases, depending on its mechanism of action and biological activity.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride
  • Rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride

Uniqueness

Compared to similar compounds, Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making the compound valuable for various applications.

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(6)3-11-4-6;/h5,11H,1-4H2;1H/t5-,6-;/m0./s1

InChI Key

DFTJEMWXZVBBEO-GEMLJDPKSA-N

Isomeric SMILES

C1C[C@]2([C@@H]1CNC2)C(F)(F)F.Cl

Canonical SMILES

C1CC2(C1CNC2)C(F)(F)F.Cl

Origin of Product

United States

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